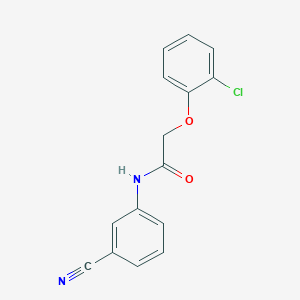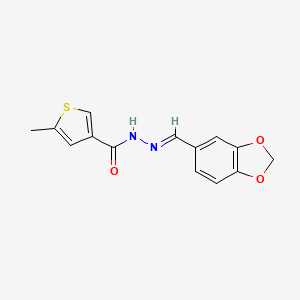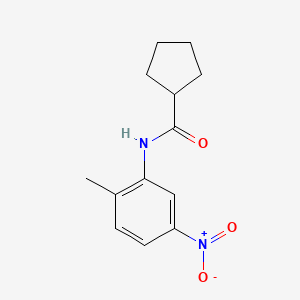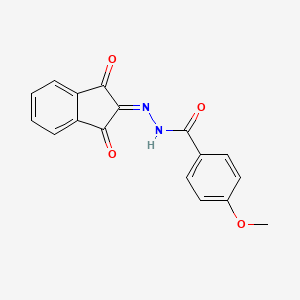
2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide, also known as CPAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPAC is a member of the acetanilide class of compounds and is structurally related to other well-known drugs such as acetaminophen and aspirin. In
Mécanisme D'action
The exact mechanism of action of 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide is not fully understood, but research has suggested that it may work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules such as prostaglandins. 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide has been shown to have a variety of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of COX-2 and HDAC activity, and the modulation of inflammatory signaling pathways. 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide has also been shown to have antioxidant activity, which may contribute to its anti-tumor and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide in lab experiments is its relatively low toxicity compared to other compounds used in cancer research. 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide has also been shown to have a high degree of selectivity for cancer cells, meaning that it may be less likely to cause damage to healthy cells. However, one limitation of using 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide in lab experiments is its relatively low solubility, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide. One area of interest is the development of new synthetic methods for 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide that may improve its solubility and bioavailability. Another area of interest is the development of 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide derivatives that may have improved anti-tumor or anti-inflammatory activity. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide and its potential therapeutic applications in cancer and inflammatory diseases.
Méthodes De Synthèse
2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-chlorophenol with 3-cyanophenylacetic acid in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using techniques such as recrystallization or chromatography. Other methods for synthesizing 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide include the reaction of 2-chlorophenol with 3-cyanophenylacetonitrile in the presence of a base such as potassium carbonate.
Applications De Recherche Scientifique
2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide has anti-tumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition to its anti-tumor activity, 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-13-6-1-2-7-14(13)20-10-15(19)18-12-5-3-4-11(8-12)9-17/h1-8H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFITJCNFTUEJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=CC(=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-chlorophenyl)-4-{[(3-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5800129.png)
![5-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5800131.png)
![2,6-dimethoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5800141.png)
![4-ethoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5800149.png)


![N-{[(4-bromophenyl)amino]carbonyl}benzamide](/img/structure/B5800174.png)

![4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid](/img/structure/B5800183.png)
![N,N,N'-trimethyl-N'-{[5-(3-nitrophenyl)-2-furyl]methyl}-1,2-ethanediamine](/img/structure/B5800189.png)
![9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B5800202.png)

![3-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5800211.png)
![2-methyl-3-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5800226.png)